molecular formula C18H15Cl2N3O5S B11071788 2-[2,4-dichloro-5-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-[2,4-dichloro-5-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11071788
M. Wt: 456.3 g/mol
InChI Key: YSMMZSBPIHFIFZ-UHFFFAOYSA-N
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Description

2-[2,4-DICHLORO-5-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DICHLORO-5-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenylsulfamoyl Group: This involves the reaction of a phenol derivative with a sulfonamide under specific conditions to introduce the phenylsulfamoyl group.

    Coupling with Isoxazole: The final step involves coupling the chlorinated phenylsulfamoyl derivative with an isoxazole derivative under conditions that promote the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2,4-DICHLORO-5-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,4-DICHLORO-5-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methylbenzenesulfonamide
  • 2,4-Dichloro-5-(5-chloro-2,4-dimethoxy-phenylsulfamoyl)-benzoic acid

Uniqueness

2-[2,4-DICHLORO-5-(PHENYLSULFAMOYL)PHENOXY]-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H15Cl2N3O5S

Molecular Weight

456.3 g/mol

IUPAC Name

2-[2,4-dichloro-5-(phenylsulfamoyl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H15Cl2N3O5S/c1-11-7-17(22-28-11)21-18(24)10-27-15-9-16(14(20)8-13(15)19)29(25,26)23-12-5-3-2-4-6-12/h2-9,23H,10H2,1H3,(H,21,22,24)

InChI Key

YSMMZSBPIHFIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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